Oxidation Resistance in Metal Extraction: Tertiary α-Hydroxyoxime vs. Commercial Secondary α-Hydroxyoxime (LIX® 63)
The tertiary α-hydroxyoxime derivative of cyclohexyl-phenyl-methanone oxime, specifically (1-hydroxycyclohexyl)-phenyl ketone oxime, demonstrates superior oxidative stability compared to the commercial secondary α-hydroxyoxime standard, LIX® 63. The tertiary alcohol functionality confers oxidation resistance, a critical property for industrial metal recovery processes where extractant degradation leads to operational costs [1].
| Evidence Dimension | Oxidation Resistance (Qualitative Assessment) |
|---|---|
| Target Compound Data | Demonstrated ability to withstand oxidation |
| Comparator Or Baseline | LIX® 63 (secondary α-hydroxyoxime) |
| Quantified Difference | LIX® 63 is susceptible to oxidation; target compound is oxidation-resistant |
| Conditions | Not explicitly specified; general oxidative degradation conditions relevant to solvent extraction processes |
Why This Matters
This translates to longer extractant lifespan, reduced reagent consumption, and lower process costs, making it a more robust choice for long-term industrial extraction operations.
- [1] Barnard, K. R., Shiers, D. W., Kelly, N. J., & Lombardo, D. M. (2015). Synthesis of a t-α-Hydroxy Oxime and its Synergistic Behavior with Versatic 10. Solvent Extraction and Ion Exchange, 33(2), 166-182. View Source
